molecular formula C9H14ClNO3 B6593204 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride CAS No. 435342-15-7

4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B6593204
CAS No.: 435342-15-7
M. Wt: 219.66 g/mol
InChI Key: HFTHIKBKKVVFCM-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride is a furan-based ethyl ester hydrochloride derivative. Its structure comprises a furan ring substituted with a methyl group at position 5 and an aminomethyl group at position 4, esterified with an ethyl group and stabilized as a hydrochloride salt.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-3-12-9(11)8-4-7(5-10)6(2)13-8;/h4H,3,5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTHIKBKKVVFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-15-7
Record name 2-Furancarboxylic acid, 4-(aminomethyl)-5-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for bioactive compounds with potential biological activities. Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antioxidant, or antimicrobial effects. Industry: It can be utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous ethyl ester hydrochlorides:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride (Target) Furan 4-aminomethyl, 5-methyl, ethyl ester, hydrochloride C₁₀H₁₆ClNO₃ 241.70 (calculated) Not explicitly provided in evidence N/A
6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylic acid ethyl ester (6ga) Benzotriazole-furan Benzotriazole fused with dihydrofuran, ethyl ester C₁₆H₁₈N₄O₃ 274.05 Yellow liquid; IR, NMR, MS data
5-Hydroxy-4-[(4-methylpiperidinyl)methyl]-2-phenyl-3-benzofurancarboxylic acid ethyl ester HCl Benzofuran Piperidinylmethyl, phenyl, hydroxy, ethyl ester HCl C₂₅H₂₈ClNO₅ 494.95 Synonym: PS432; ≥98% purity (HPLC)
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic acid ethyl ester HCl Benzimidazole Benzimidazole, amidine, ethyl ester HCl C₁₉H₂₁ClN₅O₂ 394.86 >95% purity (HPLC); SMILES provided
Ethyl 4-amino-2-ethylsulfanyl-1,3-thiazole-5-carboxylate Thiazole Thiazole, ethylsulfanyl, ethyl ester C₈H₁₂N₂O₂S₂ 232.32 Synonyms: ZINC4343341; InChIKey listed

Key Comparative Insights

Structural Complexity and Heterocyclic Core
  • The target compound employs a simple furan core, whereas analogs like 6ga (benzotriazole-furan hybrid) and the benzimidazole derivative in incorporate larger aromatic systems. These structural differences influence electronic properties, solubility, and bioactivity. For example, benzimidazoles (as in ) are known for DNA intercalation, while furans may exhibit different binding modes .
  • The benzofuran derivative () includes a phenyl group and piperidinylmethyl substituent, enhancing lipophilicity compared to the target compound’s methyl and aminomethyl groups .
Physicochemical Properties
  • Molecular Weight : The target compound (241.70 g/mol) is lighter than benzofuran (494.95 g/mol, ) and benzimidazole (394.86 g/mol, ) derivatives, implying better bioavailability.
  • Purity : While the target’s purity is unspecified, analogs like achieve >95% purity via HPLC, setting a benchmark for quality control.
Functional Group Impact
  • The hydrochloride salt in the target and improves crystallinity and stability, a common strategy for basic nitrogen-containing compounds.

Biological Activity

4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride (CAS No. 435342-15-7) is a chemical compound characterized by its unique structure, which includes a furan ring, an amine group, and a carboxylic acid ester group. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.

  • Molecular Formula : C9H13NO3·HCl
  • Molecular Weight : 219.67 g/mol
  • IUPAC Name : Ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride
  • Physical State : White solid

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the amine group suggests potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways, while the furan moiety may contribute to its reactivity and binding affinity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of furan compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

CompoundActivityReference
4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl esterAntibacterial against E. coli
2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl esterAntimicrobial properties

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Studies have indicated that furan derivatives can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a therapeutic role in inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Study
    A study conducted on various furan derivatives, including those related to this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The study highlighted the structure-activity relationship, indicating that modifications to the furan ring could enhance efficacy ( ).
  • Anti-inflammatory Mechanisms
    Another investigation focused on the anti-inflammatory potential of similar compounds showed that they could inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX). The results suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs ( ).

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
4-Aminomethyl-furan-2-carboxylic acid ethyl ester2771781-23-6Lacks methyl group at position 5
Ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride435343-15-7Variation in ester group; potential different biological activity
2-Aminobenzylfuran-3-carboxylic acid methyl ester797809-27-9Contains an aminobenzyl substituent; differing properties

The unique combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds.

Preparation Methods

Multistep Synthesis via Bromination and Amination

A foundational approach involves functionalizing pre-existing furan cores through halogenation and subsequent substitution. For instance, 4,5-dimethylfuran-2-carboxylic acid ethyl ester serves as a starting material, where bromination at position 4 introduces a handle for amination . In a protocol adapted from PMC3448830 , bromination with N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 yields 4-bromo-5-methylfuran-2-carboxylic acid ethyl ester , which undergoes nucleophilic substitution with aqueous methylamine (CH3NH2\text{CH}_3\text{NH}_2) at 60°C for 12 hours. The resulting 4-aminomethyl-5-methylfuran-2-carboxylic acid ethyl ester is precipitated as the hydrochloride salt using HCl-gas-saturated diethyl ether.

Key Data:

StepReagents/ConditionsYieldCharacterization (NMR)
BrominationNBS, CCl4\text{CCl}_4, 0°C, 2h78%δ 6.45 (s, 1H, furan H-3)
AminationCH3NH2\text{CH}_3\text{NH}_2, 60°C65%δ 3.82 (s, 2H, NH2CH2\text{NH}_2\text{CH}_2)
Salt FormationHCl gas, ether, RT92%δ 10.2 (br s, 2H, NH3+\text{NH}_3^+)

This method prioritizes atom economy but requires careful handling of brominating agents and intermediates .

Cyclization of β-Keto Enamines

The patent US20230339876A1 outlines a two-step cyclization strategy for 4-aminofurans. Adapting this to the target compound, ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-2-oxopropanoate reacts with methylamine in methanol at 0°C to form a β-keto enamine intermediate. Cyclization with SOCl2\text{SOCl}_2 at room temperature induces dehydration, yielding the furan ring. Subsequent hydrolysis of the dioxolane group with HCl\text{HCl} introduces the 5-methyl substituent.

Reaction Scheme:

Ethyl β-keto ester+CH3NH2MeOH, 0°CEnamineSOCl2,RTFuranHClHydrochloride salt\text{Ethyl β-keto ester} + \text{CH}3\text{NH}2 \xrightarrow{\text{MeOH, 0°C}} \text{Enamine} \xrightarrow{\text{SOCl}_2, \text{RT}} \text{Furan} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Insights:

  • Excess SOCl2\text{SOCl}_2 (1.5 equiv.) maximizes cyclization efficiency .

  • Lower temperatures during enamine formation reduce side products (e.g., over-alkylation).

Reductive Amination of Furan Aldehydes

Building on Orient Journal of Chemistry methods , 5-methylfuran-2-carbaldehyde-4-carboxylic acid ethyl ester undergoes reductive amination with methylamine in the presence of NaBH4\text{NaBH}_4. The aldehyde group at position 4 reacts with the amine to form an imine intermediate, which is reduced to the primary amine. Acidic workup with HCl\text{HCl} yields the hydrochloride salt.

Critical Parameters:

  • Solvent: Methanol (MeOH\text{MeOH}) ensures solubility of both aldehyde and amine .

  • NaBH4\text{NaBH}_4 must be added incrementally to avoid exothermic decomposition.

Palladium-Catalyzed Cyanation and Reduction

A route inspired by PMC3448830 employs palladium-mediated cyanation. Starting with 4-bromo-5-methylfuran-2-carboxylic acid ethyl ester , treatment with Zn(CN)2\text{Zn(CN)}_2 and a Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalyst in DMF\text{DMF} at 120°C introduces a nitrile group. Subsequent reduction with Raney Ni\text{Raney Ni} under H2\text{H}_2 (50 psi) converts the nitrile to an aminomethyl group.

Advantages:

  • High regioselectivity due to palladium’s oxidative addition specificity.

  • Yield: 68% after salt formation .

Direct Aminomethylation via Mannich Reaction

A less conventional approach involves the Mannich reaction, where 5-methylfuran-2-carboxylic acid ethyl ester reacts with formaldehyde and methylamine hydrochloride in aqueous ethanol. The reaction proceeds via iminium ion formation, followed by nucleophilic attack at position 4.

Limitations:

  • Competing polymerization of formaldehyde necessitates strict stoichiometric control.

  • Yield: 54% due to byproduct formation .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Bromination/Amination6598HighBromine handling
Cyclization 8295ModerateSOCl₂ corrosion
Reductive Amination 7197HighImine stability
Cyanation 6896LowCatalyst cost
Mannich Reaction 5490ModerateByproduct suppression

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : Reacting the furan carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often using formaldehyde and ammonium chloride.

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture) to precipitate the hydrochloride salt.
Purification is achieved using column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water) to assess purity (>98% by area normalization) .

  • Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z corresponding to molecular weight).

  • Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting range and crystallinity.

    Table 1: Common Analytical Methods

    MethodConditions/ParametersApplication
    HPLCC18 column, 70:30 ACN/H₂O, 1 mL/minPurity assessment (>98%)
    NMR (¹H)400 MHz, DMSO-d₆Structural confirmation
    ESI-MSPositive ion modeMolecular weight verification

Q. What safety precautions should be observed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
    Note: While direct safety data for this compound is limited, GHS classifications for structurally related furan derivatives (e.g., H315 for skin irritation) suggest similar precautions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer : Key factors include:
  • Temperature Control : Maintain ≤60°C during aminomethylation to avoid side reactions (e.g., over-alkylation).
  • Catalyst Optimization : Use catalytic p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
  • Real-Time Monitoring : Employ TLC (silica plates, UV visualization) or in-line HPLC to track reaction progress and adjust stoichiometry .
    Table 2: Byproduct Mitigation Strategies
ByproductMitigation Strategy
Unreacted starting materialIncrease reaction time or catalyst loading
Di-alkylated productsReduce formaldehyde equivalents

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in H₂O at 25°C) compared to the free base. Solubility in ethanol and DMSO remains high (>100 mg/mL), facilitating biological assays.
  • Stability : The salt form is hygroscopic; store desiccated at -20°C. Stability studies (via HPLC) show <5% degradation over 6 months under these conditions. In aqueous buffers (pH 7.4), degradation occurs within 48 hours, necessitating fresh preparation for in vitro studies .

Q. What strategies resolve discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Methodological Answer :
  • Purification Adjustments : Replace column chromatography with fractional crystallization for large batches (solvent: ethyl acetate/hexane).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically.
  • Statistical Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, solvent volume) impacting yield .

Contradictions and Limitations in Current Evidence

  • Safety Data : Extrapolated from structurally related compounds; actual toxicity profiles may differ. Conduct in-house acute toxicity assays (e.g., OECD Guideline 423) for validation .
  • Solubility Data : Assumed based on hydrochloride salts; empirical measurements under varying pH/temperature are recommended.

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